2-(Azido-PEG3-amido)-1,3-bis(NHS Ester)

Description

BenchChem offers high-quality 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]propoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N6O14/c27-30-28-8-12-41-14-16-42-15-13-40-9-5-20(33)29-19(17-43-10-6-25(38)45-31-21(34)1-2-22(31)35)18-44-11-7-26(39)46-32-23(36)3-4-24(32)37/h19H,1-18H2,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNSPJWCHQONRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCC(COCCC(=O)ON2C(=O)CCC2=O)NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N6O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester): A Branched Heterobifunctional Linker for Advanced Bioconjugation

This technical guide provides a comprehensive overview of the structure, properties, and applications of 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester), a specialized heterobifunctional crosslinker. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's core attributes, outlines experimental protocols for its use, and presents its utility in creating complex biomolecular conjugates.

Core Structure and Chemical Properties

2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) is a branched polyethylene (B3416737) glycol (PEG)-based reagent engineered for versatile bioconjugation strategies.[1][2] Its structure features three key components: a central branched core, two N-hydroxysuccinimide (NHS) esters, and a terminal azide (B81097) group, all connected by a hydrophilic PEG3 spacer.[3][4]

The dual NHS ester functionalities are highly reactive towards primary amines, such as the side chains of lysine (B10760008) residues in proteins, forming stable amide bonds.[5][6] The azide group serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[][8] This dual reactivity allows for a two-step conjugation process, minimizing the formation of undesirable byproducts.[3] The PEG3 linker enhances the molecule's aqueous solubility and provides a flexible spacer arm.[9][10]

Below is a table summarizing the key chemical and physical properties of this linker.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₈N₆O₁₄ | [11] |

| Molecular Weight | ~658.62 g/mol | [11] |

| CAS Number | 2320560-36-7 | [11] |

| Appearance | Solid | [8] |

| Purity | Typically >90-98% | [2][8][11] |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM) | [2] |

| Reactive Groups | 2 x N-hydroxysuccinimide (NHS) Ester, 1 x Azide (N₃) | [2] |

| Reactive Towards | Primary amines (-NH₂) via NHS esters; Alkynes, DBCO, or BCN via azide for click chemistry | [6][] |

| SMILES Representation | O=C(ON1C(CCC1=O)=O)CCOCC(NC(CCOCCOCCOCCN=[N+]=[N-])=O)COCCC(ON2C(CCC2=O)=O)=O | [11] |

Applications in Bioconjugation and Drug Development

The unique trifunctional and branched architecture of 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) makes it a valuable tool in several advanced applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTAC Synthesis: This linker is frequently utilized in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[8] The two NHS esters can be used to conjugate to two separate molecules, or to a single molecule with multiple amine groups, while the azide provides a site for attaching a third component, such as a targeting ligand or a solubility-enhancing moiety.[10][12]

Antibody-Drug Conjugates (ADCs): In the context of ADCs, branched linkers like this one can increase the drug-to-antibody ratio (DAR) without compromising the antibody's properties.[4][6] The NHS esters can react with lysine residues on an antibody, and the azide can be used to attach a cytotoxic payload via click chemistry.[13]

The general workflow for utilizing this linker in a two-step bioconjugation process is illustrated in the diagram below.

Experimental Protocols

While specific protocols should be optimized for individual applications, the following provides a general methodology for using 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) in a typical bioconjugation workflow.

Amine-Reactive Labeling (NHS Ester Reaction)

This protocol describes the labeling of a protein with the linker.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

2-(Azido-PEG3-amido)-1,3-bis(NHS Ester)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Reagent Preparation: Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted linker using a desalting column or by dialysis against an appropriate buffer.

Azide-Alkyne Click Chemistry (CuAAC)

This protocol outlines the conjugation of the azide-functionalized protein to an alkyne-containing molecule.

Materials:

-

Azide-functionalized protein

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

Procedure:

-

Reaction Mixture: To the azide-functionalized protein, add a 2- to 5-fold molar excess of the alkyne-containing molecule.

-

Catalyst Preparation: Prepare a premix of CuSO₄ and the copper ligand.

-

Reaction Initiation: Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (B8700270) to a final concentration of 1-5 mM.

-

Incubation: Incubate at room temperature for 1-2 hours, protected from light.

-

Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis.

The logical relationship for initiating the click chemistry reaction is depicted in the following diagram.

Conclusion

2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) is a potent and versatile chemical tool for creating complex bioconjugates. Its branched structure and dual reactivity enable sophisticated applications in drug delivery and diagnostics, particularly in the rapidly evolving fields of PROTACs and ADCs. The hydrophilic PEG spacer further enhances its utility by improving the solubility and pharmacokinetic properties of the resulting conjugates. While the specific experimental conditions require optimization for each unique application, the general principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the capabilities of this advanced linker.

References

- 1. 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester), CAS 2320560-36-7 | AxisPharm [axispharm.com]

- 2. Amine/Azide/NHS PEG reagent, 2-(Azido-PEG3-amido)-1,3-bis(NHS ester), Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]

- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 4. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 6. chemscene.com [chemscene.com]

- 8. 2-(Azido-PEG3-amido)-1,3-bis(NHS ester) | CymitQuimica [cymitquimica.com]

- 9. Branched PEG NHS ester - ADC Linkers | AxisPharm [axispharm.com]

- 10. precisepeg.com [precisepeg.com]

- 11. precisepeg.com [precisepeg.com]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. purepeg.com [purepeg.com]

An In-depth Technical Guide to the Azido-PEG3-bis(NHS Ester) Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Azido-PEG3-bis(NHS Ester) is a heterotrifunctional crosslinking agent that has emerged as a powerful tool in bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring two N-hydroxysuccinimide (NHS) esters and a terminal azide (B81097) group connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for a sequential and specific conjugation of multiple molecular entities. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and practical applications, complete with detailed experimental protocols and data presented for clarity and ease of use. The specific focus of this guide will be on the 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) variant.[1][2][3]

Core Concepts and Chemical Properties

The Azido-PEG3-bis(NHS Ester) crosslinker is a branched PEGylation reagent.[1][3] It possesses three key functional components:

-

Two NHS Esters: These are highly reactive groups that specifically and efficiently form stable amide bonds with primary amines (-NH2), such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues.[4]

-

One Azide Group (-N3): This functional group is bio-orthogonal, meaning it does not react with naturally occurring functional groups in biological systems. It serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the highly specific attachment of a third molecule containing a compatible alkyne group.

-

A PEG3 Spacer Arm: The short polyethylene glycol (PEG) spacer enhances the hydrophilic properties of the crosslinker and the resulting conjugate, which can improve solubility and reduce aggregation.[1][3]

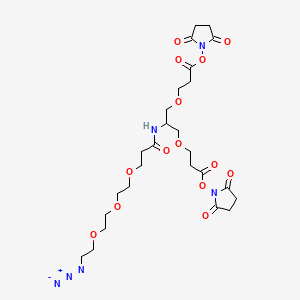

Chemical Structure of 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester)

Caption: Chemical Structure of 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester).

Quantitative Data

The following table summarizes the key quantitative data for 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester).

| Property | Value | Reference |

| Molecular Formula | C26H38N6O14 | [5] |

| Molecular Weight | 658.61 g/mol | [5] |

| CAS Number | 2320560-36-7 | [5] |

| Purity | Typically >95% | [6][7] |

| Solubility | Soluble in DCM, DMSO, DMF | [5] |

| Storage | -20°C, desiccated | [7] |

| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 | [4] |

| NHS Ester Half-life at pH 7.0, 0°C | 4-5 hours | [4] |

| NHS Ester Half-life at pH 8.6, 4°C | 10 minutes | [4] |

| NHS Ester Half-life at pH 8.0, RT | ~210 minutes | [8] |

| NHS Ester Half-life at pH 8.5, RT | ~180 minutes | [8] |

| NHS Ester Half-life at pH 9.0, RT | ~125 minutes | [8] |

| Recommended Molar Excess for Crosslinking | 10- to 50-fold over protein | [9] |

Mechanism of Action

The utility of Azido-PEG3-bis(NHS Ester) lies in its ability to facilitate a two-step conjugation process.

Step 1: Amine-Reactive Conjugation via NHS Esters

The NHS esters react with primary amines through nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond. This reaction is highly dependent on the pH of the buffer.

Caption: NHS Ester reaction with a primary amine.

The pH is a critical parameter as it influences the availability of the deprotonated amine and the rate of hydrolysis of the NHS ester, which is a competing reaction. At a pH below 7, the amine is protonated and non-nucleophilic. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, reducing the conjugation efficiency.

Step 2: Bio-orthogonal "Click Chemistry" with the Azide Group

After the initial amine conjugation, the azide group on the crosslinker is available for a subsequent reaction. The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the azide and a terminal alkyne undergo a [3+2] cycloaddition in the presence of a copper(I) catalyst to form a stable triazole linkage. Alternatively, a copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed with a strained alkyne like dibenzocyclooctyne (DBCO).

Caption: Azide-Alkyne "Click Chemistry" reaction.

Experimental Protocols

The following are generalized protocols for using Azido-PEG3-bis(NHS Ester). It is crucial to optimize these protocols for your specific application.

General Workflow for Heterotrifunctional Conjugation

Caption: General workflow for heterotrifunctional conjugation.

Protocol 1: Crosslinking Two Amine-Containing Molecules

This protocol describes the crosslinking of two proteins (Protein A and Protein B).

Materials:

-

Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Azido-PEG3-bis(NHS Ester)

-

Anhydrous DMSO or DMF

-

Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography column)

Procedure:

-

Prepare Reagents:

-

Dissolve Protein A and Protein B in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Immediately before use, prepare a 10 mM stock solution of Azido-PEG3-bis(NHS Ester) in anhydrous DMSO or DMF.

-

-

Crosslinking Reaction:

-

Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein mixture. The optimal ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

-

-

Quench Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess crosslinker and quenching buffer by size-exclusion chromatography, dialysis, or another suitable method. The purified product is the azide-functionalized Protein A-Protein B conjugate.

-

Protocol 2: Click Chemistry Conjugation

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized conjugate from Protocol 1.

Materials:

-

Azide-functionalized conjugate

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663)

-

Sodium ascorbate (B8700270)

-

TBTA or other copper-coordinating ligand

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Prepare Reagents:

-

Dissolve the azide-functionalized conjugate and the alkyne-containing molecule in the reaction buffer.

-

Prepare stock solutions of copper(II) sulfate, sodium ascorbate, and TBTA.

-

-

Click Reaction:

-

To the mixture of the azide- and alkyne-containing molecules, add the TBTA solution, followed by the copper(II) sulfate solution, and finally the sodium ascorbate solution. A typical final concentration is 1 mM copper(II) sulfate, 5 mM sodium ascorbate, and 1 mM TBTA.

-

Incubate the reaction for 1-4 hours at room temperature.

-

-

Purification:

-

Purify the final conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography (if applicable), or dialysis to remove the copper catalyst and excess reactants.

-

Conclusion

The Azido-PEG3-bis(NHS Ester) crosslinker is a versatile and powerful reagent for creating complex bioconjugates. Its heterotrifunctional nature allows for a controlled, sequential conjugation strategy, minimizing the formation of unwanted byproducts. By understanding its chemical properties and the key parameters influencing its reactivity, researchers can effectively leverage this tool for a wide range of applications in drug development, diagnostics, and fundamental biological research. The provided protocols offer a starting point for the successful implementation of this technology, with the understanding that optimization is key to achieving the desired outcome for each specific application.

References

- 1. 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester), 2320560-36-7 | BroadPharm [broadpharm.com]

- 2. 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester), CAS 2320560-36-7 | AxisPharm [axispharm.com]

- 3. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Page loading... [guidechem.com]

- 6. 2-(Azido-PEG3-amido)-1,3-bis(NHS ester) | CymitQuimica [cymitquimica.com]

- 7. precisepeg.com [precisepeg.com]

- 8. researchgate.net [researchgate.net]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Azido-PEG3-bis(NHS Ester): Properties, Protocols, and Applications

Introduction

Azido-PEG3-bis(NHS Ester) is a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile crosslinking reagent in bioconjugation and drug delivery research.[1] Its unique architecture, featuring a terminal azide (B81097) group and two N-hydroxysuccinimide (NHS) esters, enables the covalent linkage of multiple molecules with high specificity and efficiency.[1][2] The central PEG3 (triethylene glycol) spacer enhances the solubility and flexibility of the resulting conjugates, making it an invaluable tool for researchers in the fields of proteomics, drug development, and materials science.[2][3] This technical guide provides a comprehensive overview of the properties of Azido-PEG3-bis(NHS Ester), detailed experimental protocols for its use, and a discussion of its key applications.

Core Properties

The utility of Azido-PEG3-bis(NHS Ester) stems from its distinct chemical and physical properties. These properties are summarized in the tables below, providing researchers with the necessary data for experimental design and execution.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C34H56N6O17 | [1][4] |

| Molecular Weight | 820.84 g/mol | [4] |

| CAS Number | 2055042-58-3 | [4] |

| Purity | Typically ≥95% | [5][6] |

| Appearance | Solid | [7] |

Solubility and Storage

| Property | Recommendation | Reference |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [8][9] |

| Storage (Powder) | -20°C for up to 3 years. Keep desiccated. | [1][4] |

| Storage (In Solvent) | -80°C for up to 1 year. Prepare solutions on the same day of use. | [1][4] |

| Shipping | Ambient temperature or with blue ice. | [4][10] |

Reactivity and Mechanism of Action

Azido-PEG3-bis(NHS Ester) possesses two types of reactive functional groups: an azide (-N3) and two NHS esters. This dual reactivity allows for a two-step, orthogonal conjugation strategy.

-

NHS Ester Reactivity: The NHS esters react specifically with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[11][12] This reaction is most efficient at a pH range of 7.2 to 8.5.[11][12]

-

Azide Reactivity: The azide group is stable under most biological conditions and can be specifically reacted with an alkyne-containing molecule through "click chemistry".[8][13] This can be achieved via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne (B158145) derivatives like DBCO or BCN, forming a stable triazole linkage.[14][15]

This orthogonal reactivity is a key advantage, allowing for the precise and controlled assembly of complex biomolecular conjugates.

Experimental Protocols

The following are detailed methodologies for key experiments involving Azido-PEG3-bis(NHS Ester).

Protocol 1: General Protein-Protein Crosslinking

This protocol describes the use of Azido-PEG3-bis(NHS Ester) to crosslink two proteins containing primary amines.

Materials:

-

Protein A (to be crosslinked)

-

Protein B (to be crosslinked)

-

Azido-PEG3-bis(NHS Ester)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Protein Preparation: Prepare solutions of Protein A and Protein B in PBS at a concentration of 1-5 mg/mL.

-

Crosslinker Preparation: Immediately before use, dissolve Azido-PEG3-bis(NHS Ester) in anhydrous DMF or DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[16]

-

Crosslinking Reaction:

-

Add a 20 to 50-fold molar excess of the dissolved Azido-PEG3-bis(NHS Ester) to the Protein A solution.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature with gentle mixing.

-

Add Protein B to the reaction mixture. The molar ratio of Protein A to Protein B should be optimized for the specific application.

-

Continue to incubate for another 30 minutes to 2 hours at room temperature.

-

-

Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

-

Purification: Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Protocol 2: Two-Step Bioconjugation via Click Chemistry

This protocol outlines the conjugation of two different molecules: one with a primary amine and another with an alkyne group.

Step 1: NHS Ester Conjugation

-

Molecule Preparation: Dissolve the amine-containing molecule (e.g., a protein) in PBS, pH 7.4.

-

Crosslinker Preparation: Prepare a fresh 10 mM solution of Azido-PEG3-bis(NHS Ester) in anhydrous DMF or DMSO.[16]

-

Conjugation:

-

Add a 10 to 20-fold molar excess of the crosslinker to the protein solution.

-

Incubate for 1-2 hours at room temperature.

-

-

Purification: Remove the excess crosslinker using a desalting column, exchanging the buffer to one suitable for the subsequent click chemistry reaction (e.g., PBS, pH 7.4).

Step 2: Click Chemistry (SPAAC)

-

Payload Preparation: Dissolve the alkyne-containing molecule (e.g., a DBCO-functionalized drug) in DMSO to a concentration of 10 mM.

-

Click Reaction:

-

Add a 2 to 5-fold molar excess of the DBCO-payload to the azide-functionalized protein from Step 1.

-

Incubate for 4-12 hours at room temperature or overnight at 4°C.[17]

-

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the unreacted payload and other reagents.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the logical relationships and experimental workflows described above.

References

- 1. N-(Azido-PEG3)-N-bis(PEG3-NHS ester)|COA [dcchemicals.com]

- 2. 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester), 2320560-36-7 | BroadPharm [broadpharm.com]

- 3. Azido-PEG3-aminoacetic acid-NHS ester, 2170240-91-0 | BroadPharm [broadpharm.com]

- 4. N-(Azido-PEG3)-N-bis(PEG3-NHS ester) | PEG derivatives | TargetMol [targetmol.com]

- 5. 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester), CAS 2320560-36-7 | AxisPharm [axispharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Amine/Azide/NHS PEG reagent, 2-(Azido-PEG3-amido)-1,3-bis(NHS ester), Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]

- 8. Azido-PEG3-NHS ester, 1245718-89-1 | BroadPharm [broadpharm.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. ijrpr.com [ijrpr.com]

- 14. Azido-PEG3-NHS ester - MedChem Express [bioscience.co.uk]

- 15. medchemexpress.com [medchemexpress.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Azido-PEG3-bis(NHS Ester) Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of two structurally distinct yet functionally related trifunctional crosslinkers: N-(Azido-PEG3)-N-bis(PEG3-NHS ester) and 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) . These reagents are pivotal in the field of bioconjugation, enabling the synthesis of complex biomolecular architectures with applications in drug delivery, diagnostics, and proteomics.

Introduction to Azido-PEG3-bis(NHS Ester) Linkers

Azido-PEG3-bis(NHS Ester) linkers are heterotrifunctional molecules that incorporate three key chemical features: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and two N-hydroxysuccinimide (NHS) esters. This unique combination of reactive groups allows for a two-step, orthogonal conjugation strategy. The NHS esters react efficiently with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. The azide group provides a bioorthogonal handle for subsequent modification via "click chemistry," most commonly through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, or through the Staudinger ligation.

The PEG spacer enhances the solubility and flexibility of the linker and the resulting conjugate, which can reduce steric hindrance and improve the pharmacokinetic properties of therapeutic molecules.

Molecular and Physicochemical Properties

Two commercially available linkers fit the general description of Azido-PEG3-bis(NHS Ester). It is crucial for researchers to distinguish between them as their different structures will influence the geometry and properties of the final conjugate.

| Property | N-(Azido-PEG3)-N-bis(PEG3-NHS ester) | 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) |

| Molecular Weight | 820.84 g/mol [1] | 658.62 g/mol [2] |

| Chemical Formula | C₃₄H₅₆N₆O₁₇[1] | C₂₆H₃₈N₆O₁₄[2] |

| Structure | Symmetric, branched | Branched |

| Purity | Typically >95% | Typically >95%[3] |

| Solubility | Soluble in DCM[3] | Soluble in DCM, DMSO, DMF[3] |

| Storage Conditions | -20°C, protected from moisture[1][3] | -20°C, protected from moisture[3] |

Reaction Mechanisms and Signaling Pathways

The utility of Azido-PEG3-bis(NHS Ester) linkers lies in their ability to facilitate sequential and orthogonal bioconjugation reactions.

Amine Acylation via NHS Ester

The first step in a typical workflow involves the reaction of the bis(NHS ester) with primary amines on a target molecule. NHS esters are highly reactive towards nucleophilic primary amines at a slightly basic pH (typically 7.2-8.5). The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Due to the presence of two NHS esters, these linkers can be used to either conjugate two different amine-containing molecules to a single linker or to potentially crosslink molecules. Careful control of stoichiometry is essential to favor the desired reaction pathway.

Bioorthogonal Azide Reactions

Once the azide-functionalized molecule is synthesized, the azide group can be selectively reacted with a molecule containing a complementary functional group.

-

Click Chemistry (CuAAC and SPAAC): The azide group can undergo a [3+2] cycloaddition reaction with an alkyne to form a stable triazole ring. This "click" reaction is highly efficient and specific. The copper-catalyzed version (CuAAC) is very rapid, while the strain-promoted version (SPAAC), which uses a strained cyclooctyne, is copper-free and thus more suitable for use in living systems.

-

Staudinger Ligation: The azide can also react with a phosphine-containing molecule in a Staudinger ligation to form a stable amide bond. This reaction is also bioorthogonal and proceeds under mild conditions.

The choice of the bioorthogonal reaction depends on the specific application, the nature of the molecules to be conjugated, and the presence of potentially interfering functional groups.

Experimental Protocols

The following are generalized protocols for the use of Azido-PEG3-bis(NHS Ester) linkers. Optimization of reaction conditions, including stoichiometry, pH, temperature, and reaction time, is recommended for each specific application.

General Protocol for Protein Labeling with Azido-PEG3-bis(NHS Ester)

This protocol is a starting point for the labeling of proteins with an azide handle for subsequent click chemistry.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)

-

Azido-PEG3-bis(NHS Ester) linker

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare Linker Stock Solution: Immediately before use, dissolve the Azido-PEG3-bis(NHS Ester) linker in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: (Optional) Add quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Characterization: The degree of labeling (DOL) can be determined using various methods, such as MALDI-TOF mass spectrometry or by reacting the azide-labeled protein with a fluorescently tagged alkyne and measuring the fluorescence.

Case Study: Synthesis of a Bispecific Heterodimer for Prostate Cancer Imaging

A study by Ma et al. (2019) demonstrated the use of a symmetric trifunctional linker, consistent with the structure of N-(Azido-PEG3)-N-bis(PEG3-NHS ester), for the synthesis of a bispecific heterodimer for PET imaging of prostate cancer.[4]

Experimental Workflow:

-

Synthesis of the Heterodimer:

-

A prostate-specific membrane antigen (PSMA) targeting motif and a neurotensin (B549771) receptor 1 (NTR1) targeting motif, both containing primary amines, were conjugated to the trifunctional linker.

-

The reaction was likely carried out in a stepwise manner or with careful control of stoichiometry to favor the formation of the heterodimer over homodimers.

-

-

Radiolabeling via Click Chemistry:

-

The resulting azide-functionalized heterodimer was then radiolabeled with a fluorine-18 (B77423) labeled bicyclononyne (BCN) probe via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[4]

-

Quantitative Data from the Study:

| Parameter | Value |

| Binding Affinity (IC₅₀) of F-BCN-PSMA-NT | Comparable to monomeric ligands |

| Tumor Uptake (PC-3, NTR1+/PSMA-) | 1.4 ± 0.3 %ID/g |

| Tumor Uptake (LnCap, PSMA+/NTR1-) | 1.3 ± 0.2 %ID/g |

This study highlights the utility of Azido-PEG3-bis(NHS ester) linkers in constructing complex, multi-component molecules for targeted diagnostics and therapeutics.

Applications in Drug Development

The unique properties of Azido-PEG3-bis(NHS Ester) linkers make them valuable tools in various aspects of drug development.

-

Antibody-Drug Conjugates (ADCs): These linkers can be used to attach two drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR). The azide group can then be used for further functionalization, such as the attachment of an imaging agent or a second therapeutic payload.

-

PROTACs (Proteolysis Targeting Chimeras): 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) is particularly well-suited for the synthesis of PROTACs.[5] A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. The bis(NHS ester) functionality allows for the conjugation of these two ligands, and the azide can be used to attach other moieties.

-

Bispecific Antibodies and Proteins: As demonstrated in the case study, these linkers are ideal for creating bispecific molecules that can simultaneously target two different antigens or receptors. This is a promising strategy for treating heterogeneous diseases like cancer.[4]

-

Surface Modification: The NHS esters can be used to attach the linker to amine-functionalized surfaces, such as nanoparticles or microarrays. The azide groups then provide a platform for the immobilization of various biomolecules via click chemistry.

Visualizations

General Bioconjugation Workflow

Caption: General workflow for the synthesis of a trifunctional conjugate using Azido-PEG3-bis(NHS Ester).

Signaling Pathway for PROTAC-Mediated Protein Degradation

Caption: Mechanism of action for a PROTAC utilizing a linker such as 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester).

Conclusion

Azido-PEG3-bis(NHS Ester) crosslinkers are versatile and powerful tools for the construction of complex bioconjugates. Their trifunctional nature, combining amine-reactive NHS esters with a bioorthogonal azide handle, enables the precise and efficient synthesis of molecules for a wide range of applications in research and drug development. A thorough understanding of their chemical properties and reaction mechanisms, coupled with careful optimization of experimental protocols, will allow researchers to fully harness the potential of these valuable reagents.

References

- 1. 2-(Azido-PEG3-amido)-1,3-bis(NHS ester) | whatman (沃特曼) [fluoroprobe.com]

- 2. 2-(Azido-PEG3-amido)-1,3-bis(NHS ester) [cnreagent.com]

- 3. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester | PROTAC linker | CAS# 2112731-51-6 | InvivoChem [invivochem.com]

- 4. Development of Bispecific NT-PSMA Heterodimer for Prostate Cancer Imaging: A Potential Approach to Address Tumor Heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester): Properties, Handling, and Applications

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the bifunctional crosslinker 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester), focusing on its solubility characteristics, experimental protocols for its use, and its role in bioconjugation and drug development.

Introduction

2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) is a branched, heterobifunctional crosslinking reagent that incorporates an azide (B81097) moiety and two N-hydroxysuccinimide (NHS) esters, connected by a polyethylene (B3416737) glycol (PEG) spacer. This unique architecture makes it a versatile tool in bioconjugation and chemical biology. The NHS esters react efficiently with primary amines (-NH2) on proteins, peptides, and other biomolecules to form stable amide bonds. The terminal azide group allows for subsequent conjugation to alkyne-containing molecules via copper-catalyzed or strain-promoted "click chemistry". The PEG3 spacer enhances the hydrophilic properties of the molecule, which can improve the solubility of the resulting conjugates.[1][2][3]

Physicochemical Properties and Solubility

The solubility of a crosslinker is a critical parameter that influences its handling, reactivity, and application. The solubility of 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) is primarily dictated by its constituent functional groups and the PEG spacer.

Factors Influencing Solubility:

-

PEG Spacer: The polyethylene glycol (PEG) chain is known to increase the hydrophilicity and aqueous solubility of molecules.[][5] In this crosslinker, the PEG3 spacer contributes to its solubility in a range of solvents.[1][2]

-

NHS Esters: N-hydroxysuccinimide esters are susceptible to hydrolysis, especially in aqueous solutions at neutral to basic pH. This instability necessitates careful handling and dissolution in anhydrous organic solvents prior to use.[6][7]

-

Azide Group: The azide group is relatively stable and participates in highly specific click chemistry reactions.

-

Overall Molecular Structure: The branched nature of the molecule and the presence of both polar (amide, ether) and non-polar (methylene) groups contribute to its solubility profile.

Solubility Data:

| Compound | Solvent | Solubility |

| 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) | Dichloromethane (DCM) | Soluble[1][2][3] |

| General PEG-NHS Esters | Dimethyl sulfoxide (B87167) (DMSO) | Soluble; recommended as a solvent for preparing stock solutions.[8][9][10] |

| General PEG-NHS Esters | Dimethylformamide (DMF) | Soluble; recommended as a solvent for preparing stock solutions.[8][9][10] |

| General NHS-PEG compounds | Water / Aqueous Buffers | Generally not directly soluble.[7][8] Requires initial dissolution in a water-miscible organic solvent (e.g., DMSO, DMF). The final concentration of the organic solvent in the aqueous reaction mixture should be kept low (typically <10%) to avoid protein denaturation.[7] |

| NHS-Azide (similar functional group) | Aqueous Buffers | Up to 5 mM[8] |

| Mal-(PEG)n-NHS Ester (related bifunctional PEG) | Water / Aqueous Buffers | Approximately 10 mM[7] |

Experimental Protocols

Proper handling and experimental procedures are crucial for the successful use of 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester), primarily due to the moisture sensitivity of the NHS ester groups.

A. General Protocol for Protein Labeling

This protocol describes a general procedure for conjugating the crosslinker to a protein containing primary amines.

Materials:

-

2-(Azido-PEG3-amido)-1,3-bis(NHS Ester)

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Allow the vial of 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) to equilibrate to room temperature before opening to prevent moisture condensation.[6][9]

-

Immediately before use, prepare a stock solution of the crosslinker (e.g., 10 mM) in anhydrous DMSO or DMF.[9] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.

-

-

Protein Preparation:

-

Ensure the protein solution is in an amine-free buffer, as primary amines in the buffer (e.g., Tris or glycine) will compete with the target protein for reaction with the NHS ester.[6] If necessary, perform a buffer exchange using a desalting column or dialysis.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the crosslinker stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.

-

Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% to maintain protein stability.[7]

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal time and temperature may vary depending on the protein.

-

-

Quenching the Reaction:

-

Add a quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted crosslinker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

-

B. Protocol for Solubility Determination (Qualitative)

This protocol provides a method to quickly assess the solubility of the crosslinker in various solvents.

Materials:

-

2-(Azido-PEG3-amido)-1,3-bis(NHS Ester)

-

A selection of solvents (e.g., Water, PBS, DMSO, DMF, DCM, Ethanol)

-

Small glass vials or microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh out a small, precise amount of the crosslinker (e.g., 1 mg) into several separate vials.

-

To each vial, add a measured volume of a different solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).

-

Vortex each vial vigorously for 30 seconds.

-

Visually inspect each solution for the presence of undissolved solid material.

-

If the compound has dissolved, add another measured volume of solvent to determine if it remains in solution at a lower concentration.

-

If the compound has not dissolved, gently warm the vial (if the compound's stability permits) or add more solvent incrementally and vortex until the solid dissolves to estimate the solubility limit.

-

Record the results as soluble, partially soluble, or insoluble for each solvent at the tested concentrations.

Visualizing Experimental Workflows

Workflow for Two-Step Bioconjugation:

The following diagram illustrates a typical workflow for using 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester) in a two-step bioconjugation reaction, starting with the labeling of a primary amine-containing protein, followed by a click chemistry reaction with an alkyne-modified molecule.

Caption: A typical two-step bioconjugation workflow.

Logical Relationship of Solubility Factors:

This diagram illustrates the key factors that determine the overall solubility of a bifunctional crosslinker like 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester).

Caption: Factors influencing crosslinker solubility.

References

- 1. 2-(Azido-PEG3-amido)-1,3-bis(NHS Ester), 2320560-36-7 | BroadPharm [broadpharm.com]

- 2. Page loading... [guidechem.com]

- 3. Amine/Azide/NHS PEG reagent, 2-(Azido-PEG3-amido)-1,3-bis(NHS ester), Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]

- 5. Azido-PEG3-aminoacetic acid-NHS ester - CD Bioparticles [cd-bioparticles.net]

- 6. broadpharm.com [broadpharm.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. confluore.com [confluore.com]

An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the factors influencing the stability of N-Hydroxysuccinimide (NHS) ester compounds and outlines best practices for their storage and handling. Adherence to these guidelines is critical for ensuring the reactivity of these reagents, leading to successful and reproducible bioconjugation outcomes.

Core Principles of NHS Ester Instability

N-Hydroxysuccinimide esters are highly valued reagents for their ability to efficiently react with primary amines on biomolecules to form stable amide bonds.[1][2] However, their utility is intrinsically linked to their reactivity, which also makes them susceptible to degradation. The primary mechanism of degradation is hydrolysis, a reaction with water that cleaves the ester bond.[1][3] This process competes directly with the desired aminolysis reaction, and its rate is influenced by several environmental factors.[1][4] Understanding and controlling these factors is paramount for any researcher using NHS ester chemistry.

The fundamental challenge is that both the desired reaction with an amine (aminolysis) and the degradation reaction (hydrolysis) are nucleophilic attacks on the ester's carbonyl carbon.[1] While primary amines are generally better nucleophiles than water, the high molar concentration of water in aqueous buffers makes hydrolysis a significant competing reaction.[5]

Factors Influencing NHS Ester Stability

The stability of an NHS ester is not an intrinsic constant but is highly dependent on its environment. The key factors that researchers must control are pH, temperature, and the presence of moisture.

2.1. pH The pH of the reaction buffer is the most critical factor governing the rate of hydrolysis.[1] The rate of NHS ester hydrolysis increases dramatically with increasing pH.[3][6][7] While the desired aminolysis reaction is also pH-dependent and typically optimal between pH 7.2 and 8.5, this range represents a compromise where the amine is sufficiently nucleophilic and the ester has a reasonable half-life.[3][7][8] At pH values above 8.5, the hydrolysis rate becomes so rapid that conjugation efficiency is significantly reduced.[8][9]

2.2. Temperature Lower temperatures slow down the rate of chemical reactions, including hydrolysis. Therefore, storing NHS ester compounds, both in solid form and in solution, at low temperatures is essential.[10] Reaction kinetics for both aminolysis and hydrolysis will be slower at 4°C compared to room temperature.[1][3]

2.3. Moisture NHS esters are highly sensitive to moisture, even in their solid, lyophilized form.[11][12] The introduction of water can lead to gradual hydrolysis of the solid-state compound, reducing its reactivity over time. It is crucial to store these reagents under desiccated conditions and to prevent the introduction of atmospheric moisture, which can occur when a cold vial is opened in a humid environment.[11][12][13]

2.4. Solvents For creating stock solutions, the choice of solvent is critical.

-

Aqueous Solutions: NHS esters are very unstable in aqueous buffers and should be used immediately after preparation.[8]

-

Anhydrous Organic Solvents: Anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing stock solutions.[11][14][15] In a truly anhydrous solvent, the NHS ester is stable.

-

DMF Quality: When using DMF, it is imperative to use a high-quality, amine-free grade. Over time, DMF can degrade to form dimethylamine, which contains a secondary amine that will react with the NHS ester, reducing its potency.[7][8]

Table 1: Half-life of NHS Esters in Aqueous Solution This table summarizes the approximate half-life of typical NHS esters under various aqueous conditions, highlighting the profound impact of pH and temperature.

| pH | Temperature | Approximate Half-life | Citations |

| 7.0 | 0°C - 4°C | 4 - 5 hours | [1][3][6] |

| 8.0 | Room Temperature | ~1 hour | [1][9] |

| 8.6 | 4°C | ~10 minutes | [3][6][9] |

| 9.0 | Room Temperature | Minutes | [16] |

Recommended Storage and Handling Procedures

Proper storage and handling are essential to maximize the shelf-life and performance of NHS ester reagents.

3.1. Solid-State Storage

-

Temperature: Upon receipt, store the lyophilized powder at -20°C or -80°C for long-term stability.[10][17] Storage at 4°C is suitable for short-term use.[9]

-

Desiccation: Always store the vial in a container with a desiccant (e.g., silica (B1680970) gel) to protect it from moisture.[11][12]

-

Inert Atmosphere: For maximum stability, consider backfilling the vial with an inert gas like argon or nitrogen after each use to displace air and moisture.[11]

-

Light Protection: Store fluorescently-labeled NHS esters in the dark or in amber vials to prevent photobleaching.[11]

3.2. Solution Storage

-

Solvent: Prepare stock solutions in high-quality, anhydrous DMSO or DMF.[11][12]

-

Aliquoting: It is highly recommended to aliquot the stock solution into single-use volumes. This practice avoids repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture into the main stock each time it is used.[10][11]

-

Temperature: Store aliquots at -20°C or -80°C.[11][17] In anhydrous DMF, NHS ester solutions can be stable for 1-2 months or longer at -20°C.[7][8][18]

-

Handling: Before opening any vial (solid or frozen solution) that has been stored at low temperatures, it is critical to allow the container to equilibrate to room temperature completely .[11][12] This prevents condensation of atmospheric moisture onto the cold compound, which is a primary cause of degradation.

Table 2: Summary of Recommended Storage Conditions

| Form | Solvent | Temperature | Key Considerations | Citations |

| Solid | N/A | -20°C or -80°C | Store under desiccation, protect from light, allow to warm before opening. | [10][11][12][17] |

| Solution | Anhydrous DMSO/DMF | -20°C or -80°C | Aliquot into single-use volumes, use high-quality solvent, warm to RT before use. | [7][8][11][18] |

| Aqueous | Reaction Buffer | 4°C to RT | Prepare immediately before use; do not store. | [8] |

Experimental Protocols for Stability Assessment

Verifying the activity of an NHS ester, especially from a vial that has been opened multiple times, is a prudent step to avoid failed conjugations.

4.1. Protocol 1: Spectrophotometric Assay for NHS Ester Reactivity

This method provides a rapid, qualitative assessment of whether an NHS ester is still active. It is based on the principle that the hydrolysis of the ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.[3][16] By forcing complete hydrolysis with a strong base and measuring the increase in absorbance, one can confirm the presence of reactive ester.[13]

Methodology:

-

Reagent Preparation:

-

Prepare an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5).

-

Prepare a 0.5-1.0 N NaOH solution.

-

-

Initial Measurement:

-

Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer.

-

Prepare a "blank" tube containing only 2 mL of the buffer.

-

Immediately use the blank to zero a spectrophotometer at 260 nm.

-

Measure the absorbance of the NHS ester solution (A_initial).[13]

-

-

Forced Hydrolysis:

-

To 1 mL of the measured NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.

-

Vortex the solution for approximately 30 seconds to ensure complete and rapid hydrolysis.[13]

-

-

Final Measurement:

-

Within one minute of adding the base, measure the absorbance of the hydrolyzed solution at 260 nm (A_final).[13]

-

-

Interpretation:

4.2. Protocol 2: HPLC-Based Quantification of NHS Ester Degradation

For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the active NHS ester from its hydrolysis byproducts (the free carboxylic acid and NHS).[19][20]

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the NHS ester compound in a suitable solvent (e.g., acetonitrile (B52724) or a buffer where it has a known, slower hydrolysis rate, like pH 6-7) to a known concentration.[19]

-

-

Chromatography:

-

Utilize a chromatographic method capable of separating the polar NHS and carboxylic acid from the more non-polar NHS ester. Hydrophilic Interaction Chromatography (HILIC) is particularly well-suited for this.[19][20] A reverse-phase C18 column can also be used.

-

An example HILIC mobile phase could consist of a high percentage of acetonitrile with a smaller percentage of an aqueous ammonium (B1175870) acetate (B1210297) buffer.[20]

-

-

Detection:

-

Use a UV detector set to a wavelength where both the NHS ester and the NHS byproduct can be detected (e.g., 220 nm or 260 nm).[20]

-

-

Quantification:

-

Prepare calibration standards of pure NHS and, if available, the pure carboxylic acid byproduct.

-

Run the prepared sample of the NHS ester.

-

Integrate the peak areas for the active NHS ester, free NHS, and the carboxylic acid.

-

By comparing the peak areas to the calibration standards, the percentage of hydrolyzed vs. active ester in the sample can be accurately determined.[19][20] This method is powerful for quality control of new batches or for stability studies over time.

-

Conclusion

The reactivity that makes NHS esters powerful tools for bioconjugation also renders them inherently unstable. Their stability is critically dependent on environmental conditions, with hydrolysis being the primary degradation pathway. By implementing rigorous storage and handling protocols—specifically, by controlling temperature, minimizing exposure to moisture, and using appropriate solvents—researchers can significantly extend the shelf-life and ensure the efficacy of these essential reagents. For critical applications, performing a quick reactivity assay or a more thorough HPLC analysis can provide confidence in the quality of the NHS ester, preventing the loss of valuable samples and ensuring the generation of reliable, reproducible data.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. interchim.fr [interchim.fr]

- 19. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 20. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, kinetics, and practical application of N-hydroxysuccinimide (NHS) ester reactions with primary amines. This bioconjugation technique is fundamental in various scientific disciplines, including proteomics, diagnostics, and the development of antibody-drug conjugates (ADCs).

Core Principles: The Nucleophilic Acyl Substitution Reaction

The reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution. The fundamental mechanism involves the attack of an unprotonated primary amine, acting as a nucleophile, on the carbonyl carbon of the NHS ester. This process forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the release of the N-hydroxysuccinimide leaving group and the formation of a highly stable and irreversible amide bond.[1]

The efficiency of this critical bioconjugation reaction is predominantly governed by the competition between two key processes: aminolysis (the desired reaction with the amine) and hydrolysis, where the NHS ester reacts with water.[1] The interplay between these two reactions is heavily influenced by the reaction conditions, most notably the pH of the buffer solution.

Quantitative Data Summary

The following tables summarize critical quantitative data to facilitate the design and optimization of experiments involving NHS ester chemistry.

Table 1: Stability of NHS Esters as a Function of pH

This table illustrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Ambient | ~7 hours |

| 8.0 | 4 | ~1 hour |

| 8.5 | Room Temperature | 125-180 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

Table 2: Comparative Kinetics of Aminolysis vs. Hydrolysis

This table provides a direct comparison of the reaction kinetics between the desired aminolysis and the competing hydrolysis reaction at various pH levels. The data underscores that while hydrolysis rates increase with pH, the aminolysis reaction is more significantly accelerated, leading to a higher yield of the conjugate at an optimal pH.

| pH | Half-life of Aminolysis (minutes) | Half-life of Hydrolysis (minutes) |

| 8.0 | 80 | 210 |

| 8.5 | 20 | 180 |

| 9.0 | 10 | 125 |

Source:[4]

Table 3: Relative Reactivity of Nucleophiles with NHS Esters

| Nucleophilic Group | Amino Acid(s) | Relative Reactivity | Resulting Linkage | Linkage Stability |

| Primary Amine (-NH₂) | Lysine, N-terminus | Very High | Amide | Very Stable |

| Secondary Amine | Proline (N-terminus) | Moderate | Amide | Stable |

| Sulfhydryl (-SH) | Cysteine | Low | Thioester | Labile |

| Phenolic Hydroxyl (-OH) | Tyrosine | Very Low | Ester | Labile |

| Aliphatic Hydroxyl (-OH) | Serine, Threonine | Very Low | Ester | Very Labile |

| Imidazole | Histidine | Very Low | Acyl-imidazole | Very Labile |

Key Factors Influencing the Reaction

The Critical Role of pH

The pH of the reaction buffer is the most critical parameter in NHS ester chemistry. It directly dictates the nucleophilicity of the target amino groups and the stability of the NHS ester itself.

-

Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus significantly slowing down the desired reaction.

-

Optimal pH (7.2 - 8.5): This range represents a crucial balance. The concentration of the deprotonated, reactive primary amine (-NH₂) is sufficient for efficient aminolysis, while the rate of NHS ester hydrolysis remains manageable.[7] The most commonly recommended pH for optimal labeling is between 8.3 and 8.5.[8]

-

High pH (>8.5): As the pH increases, the rate of NHS ester hydrolysis escalates dramatically, which can lead to a significant reduction in the yield of the desired conjugate due to the degradation of the ester before it can react with the amine.[1]

Temperature

The reaction can be carried out at temperatures ranging from 4°C to room temperature. Lower temperatures (4°C) can be utilized to slow down the competing hydrolysis reaction, which can be advantageous when working with sensitive proteins or when longer reaction times are required.

Buffer Composition

It is imperative to use buffers that do not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation efficiency.[9] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, and HEPES.

Concentration of Reactants

The concentration of both the biomolecule and the NHS ester can influence the reaction efficiency. Higher concentrations of the reactants can favor the bimolecular aminolysis reaction over the hydrolysis reaction.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye, biotin, or a small molecule drug).

Materials:

-

Protein of interest

-

NHS ester reagent

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0; or 0.1 M sodium bicarbonate, pH 8.3)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines, it must be exchanged into a suitable amine-free buffer via dialysis or buffer exchange chromatography.

-

-

Prepare the NHS Ester Solution:

-

Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL). NHS esters are moisture-sensitive and should be stored in a desiccator.[9]

-

-

Perform the Conjugation Reaction:

-

Add a calculated molar excess of the NHS ester solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester.

-

The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The incubation time may need to be optimized.

-

-

Quench the Reaction:

-

Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Remove unreacted NHS ester and byproducts by size-exclusion chromatography (desalting column) or dialysis.

-

Protocol for Purification of Protein Conjugates

Size-Exclusion Chromatography (SEC):

-

Equilibrate the SEC column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS).

-

Apply the quenched reaction mixture to the column.

-

Elute the protein conjugate with the storage buffer. The larger protein conjugate will elute first, while the smaller, unreacted molecules will be retained longer.

-

Collect the fractions containing the purified conjugate, which can be monitored by UV-Vis spectroscopy at 280 nm (for protein) and the appropriate wavelength for the conjugated label.

Dialysis:

-

Transfer the quenched reaction mixture into a dialysis cassette with an appropriate molecular weight cut-off (MWCO).

-

Perform dialysis against a large volume of a suitable storage buffer (e.g., PBS) at 4°C.

-

Change the buffer at least three times over a period of 24-48 hours to ensure complete removal of small molecule impurities.[10]

Visualizations

The following diagrams illustrate the key processes involved in the NHS ester reaction with primary amines.

Caption: The reaction mechanism of an NHS ester with a primary amine.

Caption: A typical experimental workflow for protein labeling with NHS esters.

Caption: Key factors influencing the outcome of NHS ester reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

role of azide group in bioconjugation

An In-depth Technical Guide on the Role of the Azide (B81097) Group in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azide functional group (-N₃) has become an indispensable tool in the field of bioconjugation, enabling the precise and stable covalent labeling of biomolecules within complex biological systems.[1][2][3][4] Its utility stems from a unique combination of properties: it is small, metabolically stable, and bioorthogonal, meaning it does not typically participate in reactions with naturally occurring functional groups in living organisms.[5][6] This chemical inertness allows for highly selective "click" reactions with specifically engineered reaction partners, most notably alkynes and phosphines.[2][4][7]

This guide provides a comprehensive overview of the role of the azide group in bioconjugation, detailing the key chemical reactions, providing quantitative comparisons, outlining experimental protocols, and illustrating its diverse applications in biological research and drug development.

Core Properties of the Azide Group for Bioconjugation

The success of the azide group as a bioorthogonal chemical reporter is due to several key features:

-

Small Size: The azide group is compact, minimizing potential steric hindrance or perturbation of the structure and function of the biomolecule to which it is attached.[2][3][5]

-

Bioorthogonality: Azides are virtually absent in biological systems and do not react with the vast majority of endogenous functional groups, ensuring high selectivity in labeling experiments.[1][5][] The azide acts as a soft electrophile, favoring reactions with soft nucleophiles like phosphines, rather than the hard nucleophiles commonly found in biology.[1][5][9]

-

Stability: The azide group is stable in physiological settings, including aqueous environments at neutral pH and body temperature, allowing for its use in live-cell and in vivo studies.[2][3] However, the stability can vary depending on the chemical structure, with aliphatic azides being generally more stable than those adjacent to aromatic or carbonyl groups.[10][11]

-

Versatile Reactivity: The azide group can participate in a number of highly efficient and specific ligation reactions, providing a versatile toolkit for bioconjugation.[2][4]

Key Bioconjugation Reactions

Three primary reactions have been developed for the selective modification of azide-labeled biomolecules.[2]

Staudinger Ligation

The Staudinger ligation, a modification of the classic Staudinger reaction, was one of the first bioorthogonal reactions to be widely adopted.[1][12] It involves the reaction of an azide with a triarylphosphine that has been engineered with an electrophilic trap (e.g., a methyl ester).[12][13] This reaction forms a stable amide bond under mild, aqueous conditions without the need for a catalyst.[3][][14]

Mechanism: The reaction begins with the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide, leading to the formation of an aza-ylide intermediate.[1][14] This intermediate is then trapped intramolecularly to form a stable amide bond, distinguishing it from the classical Staudinger reaction where the intermediate is hydrolyzed to a primary amine.[12]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of "click chemistry."[7][15] This 1,3-dipolar cycloaddition reaction between an azide and a terminal alkyne is accelerated by a copper(I) catalyst, leading to the formation of a highly stable 1,4-disubstituted 1,2,3-triazole ring.[1][16] The reaction is extremely efficient, high-yielding, and regiospecific.[1][17]

Advantages and Limitations: CuAAC offers superior kinetics compared to the Staudinger ligation, making it ideal for applications requiring high sensitivity.[2] However, the requirement for a copper catalyst can be a significant drawback for live-cell applications due to the cytotoxicity of Cu(I) ions.[2][5][18]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[5][7] This reaction, also known as copper-free click chemistry, utilizes a cyclooctyne (B158145), an alkyne activated by severe ring strain, which reacts spontaneously with an azide without the need for a catalyst.[2][9] This makes SPAAC highly suitable for labeling biomolecules in living cells and organisms.[9]

Reaction Partners: Various strained cyclooctynes have been developed, such as dibenzocyclooctyne (DBCO), to optimize reaction kinetics and stability.[18][19] The choice of cyclooctyne can influence the efficiency of the labeling reaction.

Quantitative Data Presentation

The choice of bioconjugation chemistry often depends on the specific application, balancing factors like reaction speed, biocompatibility, and the nature of the target molecule.

| Feature | Staudinger Ligation | CuAAC (Click Chemistry) | SPAAC (Copper-Free Click) |

| Reaction Partners | Azide + Engineered Phosphine | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne |

| Catalyst Required | No[3] | Yes (Copper I)[2][16] | No[2][5] |

| Typical Reaction Rate | Slower (~0.002 M⁻¹s⁻¹)[12] | Fastest (~10² - 10³ M⁻¹s⁻¹)[2] | Fast (~1 M⁻¹s⁻¹)[2] |

| Biocompatibility | High; metal-free[][14] | Limited in live cells due to Cu toxicity[2][5] | High; ideal for in vivo applications[9] |

| Product | Amide Bond | 1,2,3-Triazole | 1,2,3-Triazole |

| Key Advantage | First truly bioorthogonal reaction | High efficiency and reaction speed | Excellent biocompatibility for live systems |

| Key Disadvantage | Slow kinetics, potential phosphine oxidation[12] | Cytotoxicity of copper catalyst | Cyclooctyne probes can be bulky/hydrophobic |

Applications in Research and Drug Development

The versatility of the azide group has led to its widespread application in labeling nearly all classes of biomolecules.[6]

-

Glycan Labeling: Azide-modified sugars, such as N-azidoacetylmannosamine (ManNAz), can be fed to cells and incorporated into cell surface glycans through the cell's own biosynthetic machinery.[1][20][21] This allows for the visualization and study of glycosylation, a process often altered in diseases like cancer.[1][21]

-

Protein Labeling: Non-canonical amino acids containing azide groups, such as azidohomoalanine (a methionine surrogate), can be incorporated into proteins during synthesis.[2][22][23] This enables the selective labeling of newly synthesized proteins for proteomics studies or the site-specific modification of recombinant proteins.[22]

-

Nucleic Acid Labeling: Azide-modified nucleosides can be incorporated into DNA and RNA during replication and transcription.[12][24][25][26] This strategy is used to label and image nascent DNA and RNA, providing insights into cell proliferation and gene expression.[9][10]

-

Drug Development: Azide-alkyne click chemistry is a powerful tool for assembling complex molecules, including antibody-drug conjugates (ADCs).[15][27][28] An azide handle can be introduced into a monoclonal antibody, allowing for the precise attachment of a cytotoxic drug molecule that contains an alkyne group, leading to a targeted therapeutic agent.[15][29]

Experimental Protocols

The following are generalized protocols for common bioconjugation experiments involving azides. Researchers should optimize concentrations, incubation times, and buffer conditions for their specific system.

Protocol 1: General Protein Labeling via CuAAC

This protocol describes the ligation of an azide-containing probe to an alkyne-modified protein.[30]

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-modified protein in a suitable, azide-free buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of the azide-functionalized probe (e.g., a fluorescent dye) in DMSO.

-

Prepare fresh stock solutions: 20 mM CuSO₄ in water, 50 mM ligand (e.g., THPTA) in water, and 100 mM sodium ascorbate (B8700270) in water.[15][30]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-protein solution with the azide-probe. The final protein concentration is typically in the low micromolar range.

-

Prepare a premixed solution of CuSO₄ and the ligand. Add this to the reaction mixture.

-

To initiate the reaction, add the sodium ascorbate solution. This reduces Cu(II) to the active Cu(I) state.[30]

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect from light if using a fluorescent probe.

-

-

Purification:

-

Remove excess reagents and byproducts by methods such as size-exclusion chromatography or dialysis.

-

-

Analysis:

-

Confirm conjugation using SDS-PAGE (observing a shift in molecular weight) and fluorescence imaging or mass spectrometry.

-

Protocol 2: Live Cell Surface Labeling via SPAAC

This protocol is for labeling azide-modified glycans on the surface of living cells with a cyclooctyne-bearing fluorescent probe.

-

Metabolic Labeling:

-

Culture cells in appropriate media.

-

Supplement the media with an azide-modified sugar precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) and incubate for 1-3 days to allow for metabolic incorporation into cell surface glycans.

-

-

Cell Preparation:

-

Gently wash the cells with PBS to remove unincorporated azido sugars.

-

-

Labeling Reaction:

-

Prepare a solution of a cyclooctyne-conjugated fluorescent dye (e.g., DBCO-Fluor 488) in a biocompatible buffer or cell culture medium.

-

Add the probe solution to the cells at a final concentration typically between 25-100 µM.

-

Incubate the cells for 30-60 minutes at 37°C.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS to remove the unreacted probe.

-

Image the cells using fluorescence microscopy with the appropriate filter sets.

-

Protocol 3: Staudinger Ligation of an Azide-Containing Protein

This protocol outlines the labeling of a purified protein containing an azide-functionalized amino acid with a phosphine-biotin (B157780) probe.[22]

-

Reagent Preparation:

-

Dissolve the purified azide-containing protein in a suitable aqueous buffer (e.g., PBS, pH 7.2-7.4).

-